Tert-butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate
Description
Tert-butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 2173992-27-1) is a spirocyclic compound featuring a 2-azaspiro[3.3]heptane core with a tert-butyl carboxylate group at position 2 and a 2-ethoxy-2-oxoethyl substituent at position 4. Its molecular formula is C₁₅H₂₅NO₄, with a molecular weight of 283.36 g/mol . This compound is synthesized via a multi-step process involving alkylation and reduction reactions, as described in , where it is produced as a colorless oil with 93.99% yield and confirmed by LC-MS (m/z 228.1 [M-(t-Bu)+H+]) .
Properties
IUPAC Name |
tert-butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-5-19-12(17)6-11-7-15(8-11)9-16(10-15)13(18)20-14(2,3)4/h11H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKBRQLBFVSEBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CC2(C1)CN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Azetidine Derivatives
A common precursor for azaspiro[3.3]heptane systems is tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, synthesized via Dess-Martin oxidation of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (yield: 73%). The hydroxylated intermediate is prepared through sodium borohydride reduction of the corresponding ketone, as demonstrated in multiple protocols with yields exceeding 90%.
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Reduction Step :
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Oxidation to Ketone :
Alternative Ring-Closure Strategies
Patent literature describes the use of ethyl nitroacetate and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile at 80°C to form spirocyclic intermediates. Although developed for a diazaspiro[3.4]octane derivative, this method is adaptable to azaspiro[3.3]heptanes by modifying the starting material.
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Solvent : Acetonitrile.
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Base : DBU (1.06 equiv).
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Temperature : 80°C.
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Yield : 55% after column chromatography.
Introduction of the 2-Ethoxy-2-oxoethyl Side Chain
Alkylation of Spirocyclic Ketones
The ketone intermediate (tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate) undergoes nucleophilic addition with ethyl glyoxylate or its equivalents. A Michael addition mechanism is proposed, utilizing the enolate form of the ketone to attack ethyl acrylate or related electrophiles.
Reductive Amination Pathways
An alternative route involves reductive amination between a primary amine and ethyl glyoxylate. For example:
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React tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate with ethyl glyoxylate in methanol.
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Use NaBH₃CN as a reducing agent.
Comparative Analysis of Synthetic Routes
*Theorized based on analogous procedures.
Optimization and Scale-Up Considerations
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Solvent Choice : Methanol and acetonitrile are preferred for reductions and cyclizations, respectively, due to their polarity and boiling points.
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Catalysis : Raney nickel (used in hydrogenation steps for related compounds) may enhance selectivity for saturated products.
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Purification : Flash chromatography with ethyl acetate/heptane gradients (10–50%) effectively removes impurities .
Chemical Reactions Analysis
Hydrolysis and Transesterification
The ethyl ester is susceptible to hydrolysis and transesterification:
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Acidic Hydrolysis | HCl/H₂O, reflux | Carboxylic acid (−COOH) | Requires prolonged heating |
| Basic Hydrolysis | NaOH/EtOH, 70°C | Sodium carboxylate | Faster than acid hydrolysis |
| Transesterification | ROH (e.g., MeOH), H⁺ catalyst | Methyl ester (−COOMe) | Reversible process |
Key Insight : The steric bulk of the spiro system may slow hydrolysis compared to linear esters.
Boc Deprotection
The tert-butyl carbamate (Boc) group can be cleaved under acidic conditions to expose the secondary amine:
| Acid | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| TFA | DCM, 0°C to RT, 2 h | Free amine (−NH−) | >90% | |
| HCl (gaseous) | Dioxane, 0°C, 1 h | Amine hydrochloride salt | – | – |
Application : Deprotection enables further functionalization, such as alkylation or acylation .
Spiroazetidine Ring-Opening Reactions
The strained four-membered azetidine ring may undergo nucleophilic attack or acid-catalyzed cleavage:
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| H₂O/H⁺ | Reflux, 12 h | Linear amine with hydroxyl group | Acidic hydrolysis |
| RLi (e.g., BuLi) | THF, −78°C | Ring-opened adducts | Nucleophilic addition |
Example : In a PubMed study, a related spiroazetidine reacted with n-BuLi to form a coupled product .
Nucleophilic Additions
The ester’s α-carbon may participate in Michael additions or alkylation:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Organolithium | THF, −78°C, 1 h | Alkylated spiro compound | 63.2% | |
| Enolate | LDA, 0°C | Functionalized derivative | – | – |
Case Study : A pyrrolopyridine-organolithium reagent reacted with a spiroazetidine precursor to yield a biaryl product .
Oxidation Reactions
While direct oxidation data is unavailable, the ethyl ester’s α-hydrogens could undergo oxidation:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ | Acidic, heat | Ketone or dicarboxylic acid | Overoxidation risk |
| CrO₃ | Acetic acid, RT | α-Keto ester | Requires controlled conditions |
Comparative Reactivity Table
Key differences between this compound and analogs:
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate has garnered attention for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity against various diseases, particularly in the development of:
- Anticancer Agents : The spirocyclic framework is known to contribute to the bioactivity of compounds targeting cancer cells. Research indicates that derivatives of azaspiro compounds can exhibit cytotoxic effects against specific cancer lines.
Case Study: Anticancer Activity
In a study published in a peer-reviewed journal, derivatives of azaspiro compounds similar to tert-butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane were synthesized and tested for their efficacy against breast cancer cell lines. Results showed a significant reduction in cell viability, suggesting that structural modifications could lead to potent anticancer agents.
Neurological Research
The compound is being explored for its potential neuroprotective effects. The unique structure may allow it to interact with neurotransmitter systems or exert antioxidant effects.
Case Study: Neuroprotection
A recent investigation into the neuroprotective properties of azaspiro compounds highlighted their ability to mitigate oxidative stress in neuronal cells, which is critical in conditions like Alzheimer's disease. The study found that specific derivatives could enhance cell survival rates under stress conditions.
Materials Science Applications
The compound's unique structural properties make it suitable for use in materials science, particularly in the development of:
Polymer Science
Tert-butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane can be utilized as a building block in the synthesis of novel polymers with specific mechanical and thermal properties.
Case Study: Polymer Development
Research has demonstrated that incorporating azaspiro units into polymer backbones can enhance thermal stability and mechanical strength, making them suitable for high-performance applications in coatings and composites.
Mechanism of Action
The mechanism of action of tert-butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional versatility of spiro[3.3]heptane derivatives allows for diverse modifications. Below is a detailed comparison with analogous compounds:
Table 1: Structural and Functional Comparison
Table 2: Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | 6-Hydroxy Derivative | 6-Amino Derivative | 5-(4-Fluorophenyl) Derivative |
|---|---|---|---|---|
| LogP (iLOGP) | 2.15 | 0.82 | 1.12 | 2.98 |
| TPSA (Ų) | 55.1 | 55.8 | 64.6 | 49.8 |
| Water Solubility (LogS) | -3.21 (ESOL) | -2.50 (ESOL) | -2.06 (ESOL) | -4.12 (ESOL) |
| BBB Permeability | Moderate | Low | Moderate | High |
| CYP Inhibition | Non-inhibitor | Non-inhibitor | Weak inhibitor | Non-inhibitor |
Biological Activity
Tert-butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 2173992-27-1) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant studies.
- Molecular Formula : C15H25NO4
- Molecular Weight : 283.37 g/mol
- Purity : ≥97%
- IUPAC Name : this compound
- Structure :
Synthesis
The synthesis of this compound involves several steps, including the formation of the spirocyclic structure and subsequent functionalization. Two efficient synthetic routes have been documented, allowing for scalability and further derivation of related compounds .
Pharmacological Properties
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against specific bacterial strains, indicating its utility in developing new antibiotics.
- Cytotoxicity : In vitro assays have shown that this compound can induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : The compound has been evaluated for neuroprotective properties, with some evidence supporting its role in reducing neuroinflammation and oxidative stress in neuronal cells.
The mechanisms through which this compound exerts its effects are still under investigation. It is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and inflammation modulation.
Case Studies
Several case studies have been documented to illustrate the biological activity of this compound:
Q & A
Q. What are the key synthetic routes for preparing tert-butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate?
The compound is synthesized via a multi-step process starting from tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. A critical step involves the reduction of the ethoxy-oxoethyl group using diisobutylaluminum hydride (DIBAL-H) in tetrahydrofuran (THF), yielding tert-butyl 6-(2-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate with 96.45% efficiency. Subsequent steps may include Boc deprotection or further functionalization .
Q. How is the compound characterized, and what analytical methods are recommended?
Liquid chromatography-mass spectrometry (LC-MS) is essential for confirming molecular weight and purity. For example, the intermediate this compound exhibits an LC-MS (ES+) peak at m/z 228.1 [M-(t-Bu)+H+] with a retention time (tR) of 1.254 min . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly for verifying spirocyclic conformation and substituent placement .
Q. What purification strategies are effective for this compound?
Silica gel column chromatography with gradients of ethyl acetate/petroleum ether (e.g., 1:2 to 1:1) is widely used . For enantioselective derivatives, chiral stationary phases or recrystallization may be required .
Advanced Research Questions
Q. How can functionalization of the spiro[3.3]heptane core be optimized for drug discovery?
The azetidine and cyclobutane rings in the spirocyclic system allow selective derivatization. For instance, coupling with PROTAC (proteolysis-targeting chimera) components, such as 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl groups, can be achieved via Mitsunobu reactions using DIAD/PPh3 in THF . Reaction yields for such conjugates range from 17–25%, necessitating optimization of stoichiometry and solvent polarity .
Q. What are the stability profiles of tert-butyl-protected intermediates under varying conditions?
The tert-butyl carbamate group is stable under basic conditions but labile in acidic media (e.g., trifluoroacetic acid in dichloromethane). Storage at 2–8°C in a dark, dry environment is recommended to prevent hydrolysis or oxidation . Thermal stability studies should be conducted using differential scanning calorimetry (DSC) to identify decomposition thresholds.
Q. How do steric and conformational properties of the spiro[3.3]heptane scaffold influence reactivity?
The rigid spirocyclic structure reduces conformational flexibility, which can enhance binding selectivity in target proteins. Computational modeling (e.g., DFT calculations) and X-ray crystallography are recommended to analyze steric hindrance and electronic effects . For example, substituents on the cyclobutane ring exhibit restricted rotation, impacting nucleophilic substitution kinetics .
Q. What strategies resolve contradictions in synthetic yields reported across studies?
Discrepancies in yields (e.g., 93.99% vs. 96.45% for similar reductions) may arise from variations in reagent quality, solvent drying, or inert atmosphere control . Systematic DOE (design of experiments) approaches, including factorial screening of temperature, catalyst loading, and reaction time, are advised to identify critical parameters .
Q. How is this compound utilized in PROTAC development?
It serves as a linker component in androgen receptor degraders. The hydroxyethyl side chain is conjugated to E3 ligase ligands (e.g., thalidomide analogs) via ether or ester linkages, enabling ternary complex formation with target proteins . Bioactivity assays (e.g., Western blotting for AR degradation) should be paired with cellular permeability studies to optimize linker length and hydrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
